2-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE is a compound belonging to the class of organic compounds known as phenylacetamides. These are amide derivatives of phenylacetic acids. The compound is characterized by the presence of a phenyl group, a pyridine ring, and a thiazole ring, making it a complex and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. One known target is the enzyme lanosterol 14-alpha demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
2-PHENYL-N-[4-(PYRIDIN-2-YL)-13-THIAZOL-2-YL]BUTANAMIDE can be compared with other similar compounds such as:
Phenylacetamides: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
Pyridine derivatives: These compounds also contain a pyridine ring and are known for their diverse biological activities.
Thiazole derivatives: These compounds have a thiazole ring and are studied for their antimicrobial and antifungal properties
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H17N3OS/c1-2-14(13-8-4-3-5-9-13)17(22)21-18-20-16(12-23-18)15-10-6-7-11-19-15/h3-12,14H,2H2,1H3,(H,20,21,22) |
InChI Key |
DGMNBCYRJKIIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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